molecular formula C13H13O6- B15288699 Hexanedioic acid, mono(2-carboxyphenyl) ester

Hexanedioic acid, mono(2-carboxyphenyl) ester

Cat. No.: B15288699
M. Wt: 265.24 g/mol
InChI Key: FAEJMUJHYMLOFI-UHFFFAOYSA-M
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Preparation Methods

The preparation of hexanedioic acid, mono(2-carboxyphenyl) ester can be achieved through various synthetic routes. One common method involves the monohydrolysis of dicarboxylic esters. This process typically involves the use of silica-mediated monohydrolysis, where the key step is silanolysis at elevated temperatures on the silica gel surface . The surface-bound silyl esters are then cleaved off under mild conditions, resulting in the formation of the desired monoester. This method has been shown to yield satisfactory results with both aromatic and aliphatic substrates .

Chemical Reactions Analysis

Hexanedioic acid, mono(2-carboxyphenyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include alkali hydroxides for monosaponification and alcoholysis for monoesterification . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the monosaponification of diesters with alkali hydroxides typically results in the formation of monoesters .

Mechanism of Action

The mechanism of action of hexanedioic acid, mono(2-carboxyphenyl) ester involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects through the formation of stable ester bonds and interactions with other chemical compounds . These interactions play a crucial role in its various applications in research and industry.

Comparison with Similar Compounds

Hexanedioic acid, mono(2-carboxyphenyl) ester can be compared with other similar compounds, such as hexanedioic acid-bis-(2-ethylhexyl) ester . While both compounds share a similar core structure, this compound is unique due to its specific esterification pattern and the presence of a carboxyphenyl group. This uniqueness contributes to its distinct properties and applications in research and industry.

Properties

Molecular Formula

C13H13O6-

Molecular Weight

265.24 g/mol

IUPAC Name

6-(2-carboxyphenoxy)-6-oxohexanoate

InChI

InChI=1S/C13H14O6/c14-11(15)7-3-4-8-12(16)19-10-6-2-1-5-9(10)13(17)18/h1-2,5-6H,3-4,7-8H2,(H,14,15)(H,17,18)/p-1

InChI Key

FAEJMUJHYMLOFI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)CCCCC(=O)[O-]

Origin of Product

United States

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